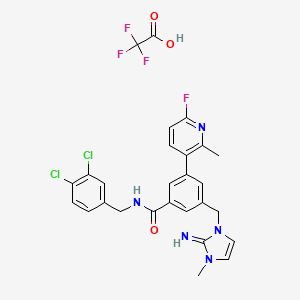
Wdr5-IN-4 (tfa)
Vue d'ensemble
Description
Wdr5-IN-4 (tfa) is a useful research compound. Its molecular formula is C27H23Cl2F4N5O3 and its molecular weight is 612.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Wdr5-IN-4 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Wdr5-IN-4 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Cell Differentiation and Fate
Wdr5-IN-4 (tfa) plays a significant role in cell differentiation and fate determination. It's involved in the regulation of embryonic stem cell fate, particularly in the differentiation into neuroectoderm and mesoderm lineages. This is mediated through a molecular relationship between p53 and WDR5, an essential member of the MLL chromatin modifying complex. This interaction regulates mouse embryonic stem cell fate by influencing global chromatin accessibility and gene transcription related to these specific cell lineages (Li et al., 2020).
Influence on Self-Renewal and Reprogramming
Wdr5-IN-4 (tfa) is crucial in maintaining self-renewal of embryonic stem cells. It interacts with key pluripotency transcription factors and is a vital regulator in the embryonic stem cell core transcriptional network. This interaction highlights the overlapping gene regulatory functions between Oct4 and Wdr5, essential for activating transcription of key self-renewal regulators. It's also required for the efficient formation of induced pluripotent stem (iPS) cells (Ang et al., 2011).
Involvement in Cancer Cell Proliferation and Chemoresistance
WDR5, associated with Wdr5-IN-4 (tfa), plays a significant role in cancer biology. It's linked to the proliferation, self-renewal, and chemoresistance of cancer cells, including bladder cancer. WDR5 mediates the transcription of various genes by histone H3 lysine 4 trimethylation, suggesting its potential as a biomarker and a target in cancer treatment (Chen et al., 2015).
Role in Epigenetic Regulation
WDR5 is involved in epigenetic regulation through histone H3 lysine 4 methylation, a key process in gene activation. This function is critical for maintaining active chromatin states in various biological contexts, including embryonic development and cellular differentiation processes (Wysocka et al., 2005).
Therapeutic Target in Cancer
WDR5's interaction with transcription factors like MYC in cancer highlights its potential as a therapeutic target. Disrupting the MYC-WDR5 interaction can promote tumor regression, making it a focal point for developing anti-MYC therapies (Thomas et al., 2019).
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2FN5O.C2HF3O2/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16;3-2(4,5)1(6)7/h3-12,29H,13-14H2,1-2H3,(H,30,34);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPJMNSZVVBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wdr5-IN-4 (tfa) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



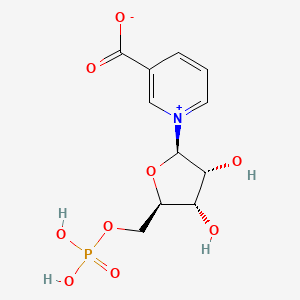
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
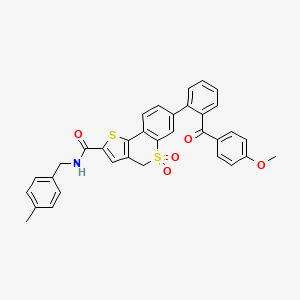
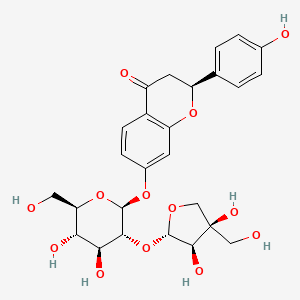
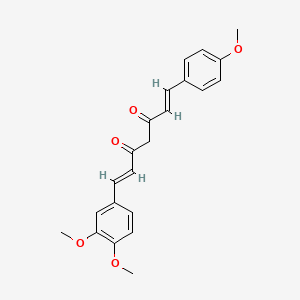
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)
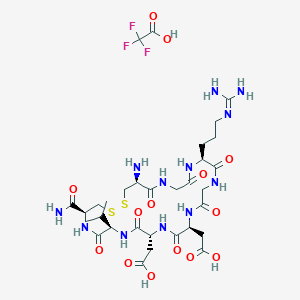
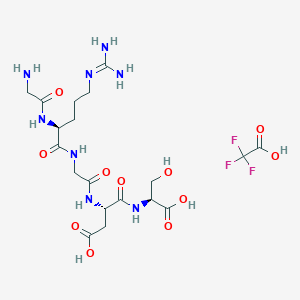
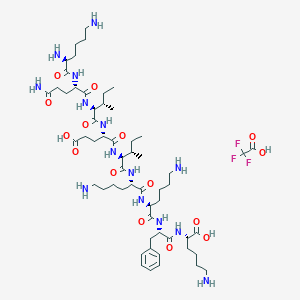
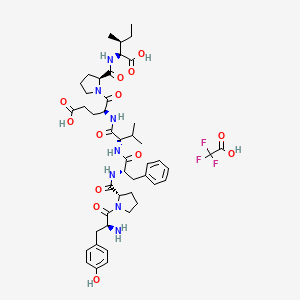
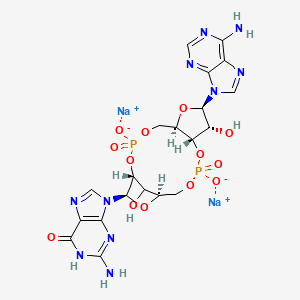
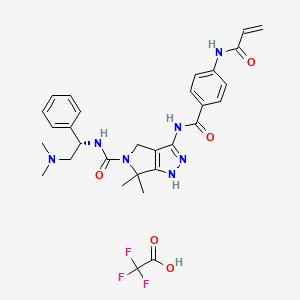
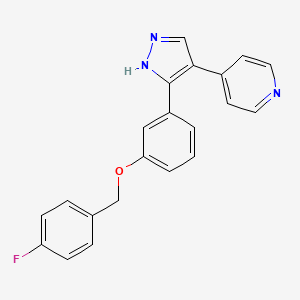
![1-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)imidazole-2-carboxamide](/img/structure/B8107718.png)